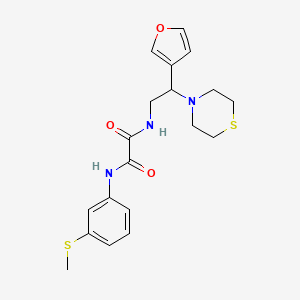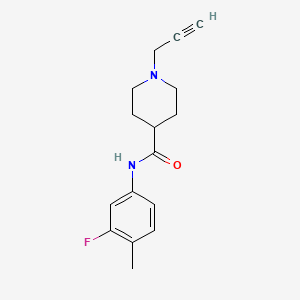
N-(3-Fluoro-4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-Fluoro-4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds. The compound also has a prop-2-ynyl group, which is a type of alkyne, and a carboxamide group, which is often found in proteins and other bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, the prop-2-ynyl group, and the carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The piperidine ring, the prop-2-ynyl group, and the carboxamide group could all potentially participate in reactions .科学的研究の応用
Synthesis and Structural Analysis
Research into similar compounds often emphasizes the synthesis of novel chemical entities with potential biological activities. For instance, the synthesis of complex molecules like diphenylbutylpiperazinepyridyl derivatives and their effects on neurotransmitter release and reuptake have been studied, highlighting the intricate methods used to create compounds that can influence biological systems (Pettersson, 1995). Similarly, the creation and analysis of polyfunctionalized piperidone oxime ethers and their cytotoxic effects on cancer cells demonstrate the potential therapeutic applications of these compounds, alongside insights into their structural characteristics (Parthiban et al., 2011).
Biological Activity and Potential Therapeutic Applications
Research has explored the biological activities of compounds with similar structures, investigating their potential as therapeutic agents. For example, the development of fluorine-18-labeled 5-HT1A antagonists based on structural modifications of known compounds suggests the importance of small molecular changes in achieving desired biological effects, including applications in imaging serotonin receptors in the brain (Lang et al., 1999). Additionally, the study of novel antibacterial agents derived from the manipulation of chemical structures to create more effective treatments against resistant bacterial strains underscores the application of chemical synthesis in addressing medical challenges (Egawa et al., 1984).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c1-3-8-19-9-6-13(7-10-19)16(20)18-14-5-4-12(2)15(17)11-14/h1,4-5,11,13H,6-10H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGGPWYKDCJOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)CC#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2428948.png)
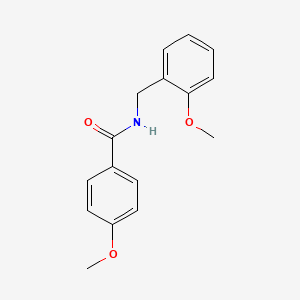
![N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2428950.png)

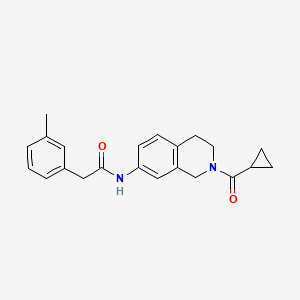
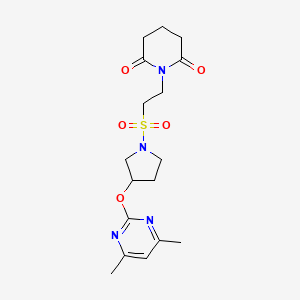
![[4-(4-Fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2428958.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2428959.png)

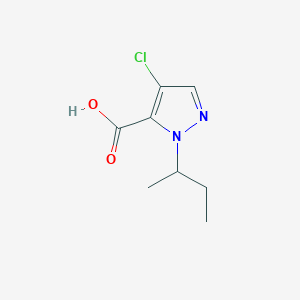
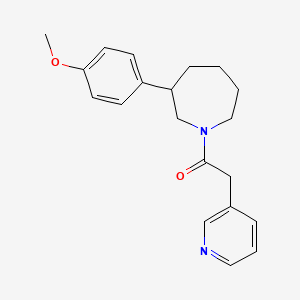
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride](/img/structure/B2428965.png)
